![molecular formula C3H7NO3S B3387583 2-Oxopropanesulfonamide CAS No. 84760-10-1](/img/structure/B3387583.png)
2-Oxopropanesulfonamide
Overview
Description
2-Oxopropanesulfonamide is a chemical compound with the molecular formula C3H7NO3S . It is a type of sulfonamide, which is a group of synthetic antimicrobial drugs that exhibit a range of pharmacological activities . The compound has a molecular weight of 137.16 and is typically stored at a temperature of 4°C .
Synthesis Analysis
The synthesis of 2-Oxopropanesulfonamides has been reported in the literature . One method involves the reaction of enamines with amidochlorosulfuric acid or methylamide of chlorosulfuric acid . Another approach uses commercially available 2,2-diethoxypropionitrile as a raw material .Molecular Structure Analysis
The molecular structure of 2-Oxopropanesulfonamide has been confirmed through X-ray structure analysis . It reacts with m- and p-substituted benzaldehydes to yield 1,4,3-oxathiazinanes, but with 2-chlorobenzaldehyde, it forms the novel 1,5,2,6-dithiadiazocane .Chemical Reactions Analysis
2-Oxopropanesulfonamide has been found to react with m- and p-substituted aromatic aldehydes to form 1,4,3-oxathiazinanes . When reacted with 2-chlorobenzaldehyde, it forms a novel compound, 1,5,2,6-dithiadiazocane . Another study reported the optimization of reaction conditions for the synthesis of 3-sulfonyl quinolines via Knoevenagel condensation/aza-Wittig reaction cascade involving ortho-azidobenzaldehydes and β-keto sulfonamides and sulfones .Physical And Chemical Properties Analysis
2-Oxopropanesulfonamide is a powder with a melting point of 74-76°C . More detailed physical and chemical properties were not found in the search results.Mechanism of Action
While the specific mechanism of action for 2-Oxopropanesulfonamide is not mentioned in the search results, sulfonamides in general are known to be competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria .
Safety and Hazards
Future Directions
While specific future directions for 2-Oxopropanesulfonamide were not found in the search results, sulfonamides in general continue to be an area of active research due to their broad spectrum of pharmacological activities . Further studies could focus on optimizing the synthesis process, exploring new reactions, and investigating potential applications in various fields.
properties
IUPAC Name |
2-oxopropane-1-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO3S/c1-3(5)2-8(4,6)7/h2H2,1H3,(H2,4,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTOXRTMBLGPMLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CS(=O)(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001311139 | |
Record name | 2-Oxo-1-propanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001311139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxopropanesulfonamide | |
CAS RN |
84760-10-1 | |
Record name | 2-Oxo-1-propanesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84760-10-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Oxo-1-propanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001311139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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